![molecular formula C15H16N2O3S2 B13998660 n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide CAS No. 92580-60-4](/img/structure/B13998660.png)
n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide: is a chemical compound with the molecular formula C15H16N2O3S2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonyl group attached to a benzohydrazide moiety, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfanyl)benzohydrazide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Amines, thiols, pyridine or triethylamine as bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Sulfonamides, sulfonates.
Aplicaciones Científicas De Investigación
Chemistry: n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.
Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. It is also employed in the development of enzyme inhibitors and bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of new therapeutic agents. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptors or other proteins, thereby affecting cellular processes.
Comparación Con Compuestos Similares
- 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride
- 3,4,5-Trimethoxy-N’-[(4-methylphenyl)sulfonyl]benzohydrazide
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness: n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide is unique due to its specific combination of a sulfonyl group and a benzohydrazide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new chemical entities with diverse applications in research and industry.
Propiedades
Número CAS |
92580-60-4 |
|---|---|
Fórmula molecular |
C15H16N2O3S2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)sulfonyl-2-methylsulfanylbenzohydrazide |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-7-9-12(10-8-11)22(19,20)17-16-15(18)13-5-3-4-6-14(13)21-2/h3-10,17H,1-2H3,(H,16,18) |
Clave InChI |
JTIQSDSJNBFOIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


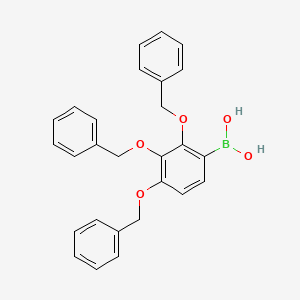
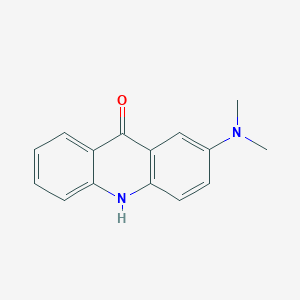
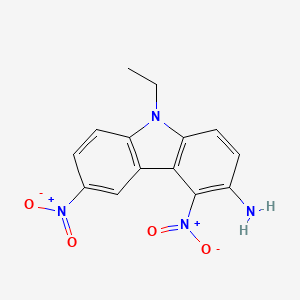
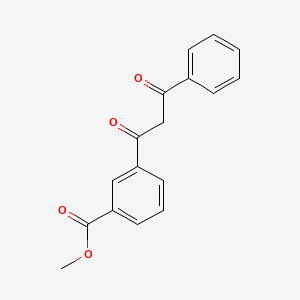
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)


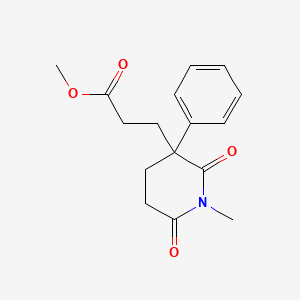
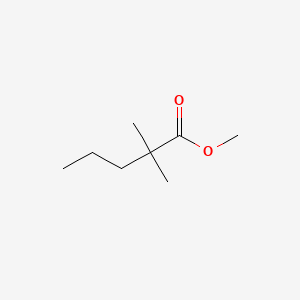
![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
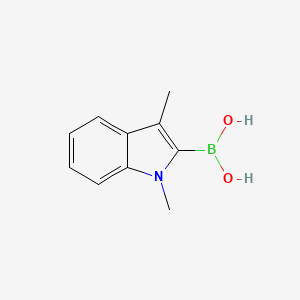
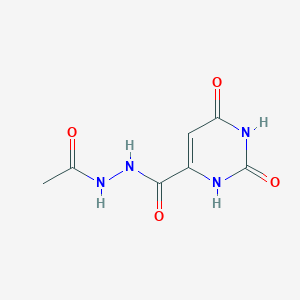
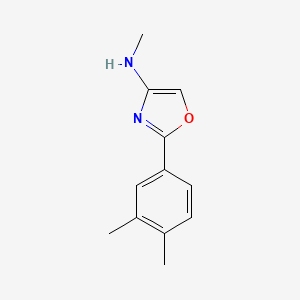
![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
